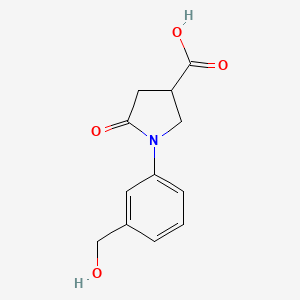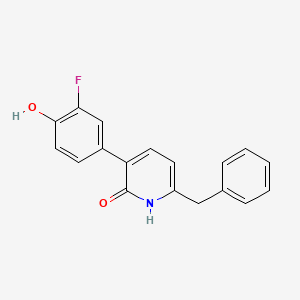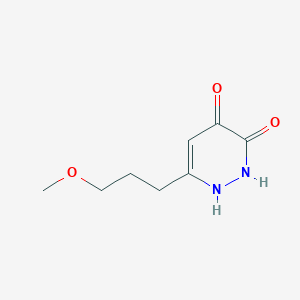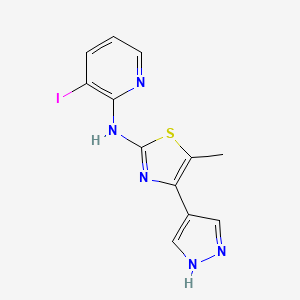![molecular formula C30H46BF B13887075 Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane CAS No. 118513-79-4](/img/structure/B13887075.png)
Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorobis(2,4,6-triisopropylphenyl)borane is an organoboron compound with the chemical formula C30H46BF. This compound is known for its unique structure, where a boron atom is bonded to a fluorine atom and two 2,4,6-triisopropylphenyl groups. It is a white to light yellow crystalline solid that is soluble in organic solvents like acetone and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorobis(2,4,6-triisopropylphenyl)borane can be synthesized through a reaction involving boron trihalides and triisopropylphenyl derivatives. One common method involves the reaction of boron trifluoride with 2,4,6-triisopropylphenyl lithium in an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of fluorobis(2,4,6-triisopropylphenyl)borane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluorobis(2,4,6-triisopropylphenyl)borane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alcohols or amines are used under mild conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Alkoxy or amino derivatives.
Scientific Research Applications
Fluorobis(2,4,6-triisopropylphenyl)borane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of fluorobis(2,4,6-triisopropylphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions, including the Suzuki-Miyaura coupling. The boron atom in the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-triisopropylphenyl)borane: Similar in structure but lacks the fluorine atom.
Fluorobis(2,4,6-trimethylphenyl)borane: Similar but with methyl groups instead of isopropyl groups.
Uniqueness
Fluorobis(2,4,6-triisopropylphenyl)borane is unique due to its bulky isopropyl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful in reactions requiring high selectivity and stability .
Properties
CAS No. |
118513-79-4 |
|---|---|
Molecular Formula |
C30H46BF |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
fluoro-bis[2,4,6-tri(propan-2-yl)phenyl]borane |
InChI |
InChI=1S/C30H46BF/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31(32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
InChI Key |
JEIYBMXNOPIIOP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)


![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)


![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
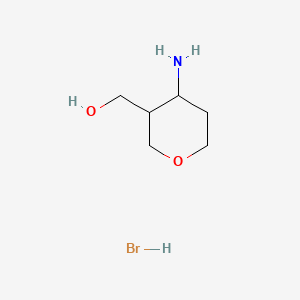
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)
![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
